1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid
Description
This compound (CAS: 2059923-84-9) is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a stereospecific (2R,6S)-2,6-dimethylmorpholin-4-yl substituent at position 5, and a carboxylic acid at position 3. Its molecular formula is C₂₀H₂₈N₂O₅, with a molecular weight of 376.45 g/mol .
Properties
Molecular Formula |
C20H28N2O5 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C20H28N2O5/c1-14-9-21(10-15(2)27-14)18-8-17(19(23)24)11-22(12-18)20(25)26-13-16-6-4-3-5-7-16/h3-7,14-15,17-18H,8-13H2,1-2H3,(H,23,24)/t14-,15+,17?,18? |
InChI Key |
VQITYBUWJQXEON-BXXOZEPKSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC1CN(CC(O1)C)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the morpholine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced analytical techniques such as NMR, HPLC, and LC-MS is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Core
Compound A : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
- CAS : 652971-20-5
- Molecular Formula: C₁₇H₂₃NO₄
- Molecular Weight : 305.37 g/mol
- Key Features: Protecting Group: tert-Butoxycarbonyl (Boc), which is acid-labile (unlike Cbz, which requires hydrogenolysis). Substituent: Phenyl group at position 4 (vs. dimethylmorpholinyl in the main compound). Stereochemistry: (3S,4R) configuration.
- Boc deprotection under mild acidic conditions makes it preferable for orthogonal protection strategies .
Compound B : 1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic Acid
- CAS : 1303974-60-8
- Molecular Formula: C₁₄H₁₆FNO₄ (inferred)
- Molecular Weight : ~281.29 g/mol
- Key Features :
- Substituent: Fluorine at position 3 (vs. dimethylmorpholinyl at position 5 in the main compound).
- Functional Groups: Retains the Cbz group and carboxylic acid.
- The absence of a morpholine ring reduces steric bulk, possibly altering target binding .
Structural and Functional Group Analysis
| Parameter | Main Compound | Compound A | Compound B |
|---|---|---|---|
| Protecting Group | Cbz (base-sensitive) | Boc (acid-sensitive) | Cbz (base-sensitive) |
| Piperidine Substituent | (2R,6S)-dimethylmorpholinyl | Phenyl | Fluorine |
| Molecular Weight | 376.45 g/mol | 305.37 g/mol | ~281.29 g/mol |
| Key Functional Groups | Carboxylic acid, morpholine | Carboxylic acid, phenyl | Carboxylic acid, fluorine |
| Stereochemistry | (2R,6S) in morpholine | (3S,4R) in piperidine | Not specified |
Physicochemical and Pharmacological Implications
Solubility :
- The main compound’s morpholine ring (polar oxygen atoms) enhances water solubility compared to Compound A’s phenyl group. Compound B’s fluorine may slightly increase polarity but lacks the morpholine’s hydrogen-bonding capacity.
Stability: Cbz (main compound and Compound B) is stable under acidic conditions but susceptible to hydrogenolysis. Boc (Compound A) is stable to bases but cleaved by acids.
Bioactivity :
- The dimethylmorpholinyl group in the main compound could modulate kinase inhibition or receptor binding due to its rigid, polar structure. Compound A’s phenyl group may favor hydrophobic interactions, while Compound B’s fluorine improves metabolic resistance.
Biological Activity
1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a benzyloxycarbonyl group, and a morpholine moiety. Its molecular formula is C17H24N2O4, with a molecular weight of approximately 320.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Pharmacological Effects
1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid has demonstrated various biological activities:
- Antagonistic Activity : Studies indicate that compounds related to this structure can act as antagonists at chemokine receptors, particularly CCR3. This receptor is implicated in allergic responses and asthma, making it a target for therapeutic intervention .
- Inhibition of Cellular Functions : The compound has shown the ability to inhibit eotaxin-induced calcium mobilization in human eosinophils, which is crucial for understanding its role in inflammatory responses .
Structure-Activity Relationship (SAR)
Research into the SAR of benzylpiperidines has revealed that modifications to the piperidine and morpholine rings can significantly influence biological activity. For example:
- Substituents on the piperidine ring : Alterations can enhance binding affinity and selectivity toward specific receptors.
- Morpholine modifications : Variations in the morpholine structure can affect the compound's pharmacokinetics and bioavailability.
Study 1: CCR3 Antagonism
A study published in 2002 explored the SAR of N-(ureidoalkyl)-benzylpiperidines, revealing that specific structural modifications led to increased potency against CCR3. The findings suggest that similar modifications could enhance the activity of 1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid against this target .
Study 2: In Vivo Efficacy
In vivo studies assessing the efficacy of related compounds in animal models of asthma have shown promising results. These studies indicated that antagonists targeting CCR3 could reduce eosinophilic inflammation and airway hyperresponsiveness .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
